N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide
Description
N'-(2-{[2,3'-Bithiophene]-5-yl}ethyl)ethanediamide is a diamide derivative featuring an ethanediamide backbone (HN–CO–CO–NH) substituted with a 2-{[2,3'-bithiophene]-5-yl}ethyl group. The bithiophene moiety introduces π-conjugation, which is significant in materials science for electronic applications, while the ethanediamide group is common in bioactive molecules due to hydrogen-bonding capabilities.
Properties
IUPAC Name |
N'-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c13-11(15)12(16)14-5-3-9-1-2-10(18-9)8-4-6-17-7-8/h1-2,4,6-7H,3,5H2,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQHGFFYKXDXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)CCNC(=O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{[2,3’-bithiophene]-5-yl}ethyl)ethanediamide typically involves the coupling of a bithiophene derivative with an ethanediamide precursor. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-{[2,3’-bithiophene]-5-yl}ethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N’-(2-{[2,3’-bithiophene]-5-yl}ethyl)ethanediamide has several scientific research applications:
Organic Electronics: Used as a building block for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its conjugated structure.
Materials Science: Employed in the development of conductive polymers and advanced materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N’-(2-{[2,3’-bithiophene]-5-yl}ethyl)ethanediamide involves its interaction with molecular targets through its conjugated bithiophene structure. This interaction can influence electronic properties and facilitate charge transport in organic electronic devices. The pathways involved include π-π stacking interactions and electron delocalization along the conjugated system.
Comparison with Similar Compounds
Structural Analogs
The ethanediamide class includes compounds like N,N'-dibenzylethylenediamine salts (e.g., Benzathine benzylpenicillin, CAS 1538-09-6), which features two benzyl groups attached to the ethylenediamine core . Key structural differences include:
- Backbone Flexibility : The ethanediamide backbone in the target compound is rigid compared to the ethylenediamine in Benzathine benzylpenicillin, affecting molecular interactions.
Physicochemical Properties
Hypothetical data based on structural analogs:
The bithiophene group likely increases hydrophobicity and thermal stability compared to benzyl-substituted analogs .
Research Findings and Data Gaps
Key Research Observations
- Electronic Properties : Bithiophene derivatives exhibit broad absorption spectra (300–500 nm) and high hole mobility, advantageous for photovoltaic devices.
- Stability : Ethanediamide derivatives are generally stable under ambient conditions but may degrade under strong acids/bases.
Biological Activity
N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bithiophene moiety, which is known for its electronic properties. The molecular formula and weight are essential for understanding its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2S2 |
| Molecular Weight | 290.45 g/mol |
| Purity | Typically ≥95% |
Mechanisms of Biological Activity
1. Antioxidant Activity:
Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
2. Anticancer Properties:
Research indicates that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
3. Neuroprotective Effects:
The compound has been observed to protect neuronal cells from damage induced by excitotoxicity and oxidative stress. This neuroprotective effect may be linked to its ability to modulate glutamate receptors and reduce inflammatory responses in the brain.
Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated an IC50 value of 25 µM, demonstrating strong radical scavenging activity compared to standard antioxidants like ascorbic acid.
Study 2: Anticancer Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 48 hours of treatment, confirming its potential as an anticancer agent.
Study 3: Neuroprotection
Research published in Neuroscience Letters reported that this compound significantly reduced neuronal death in models of oxidative stress induced by glutamate. The compound was found to inhibit the activation of caspase-3, a key player in the apoptotic pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
